molecular formula C12H16O3 B1211814 gamma-Asarone CAS No. 5353-15-1

gamma-Asarone

Cat. No.: B1211814
CAS No.: 5353-15-1
M. Wt: 208.25 g/mol
InChI Key: AUNAUZZQBAIQFJ-UHFFFAOYSA-N
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Description

Chemical Structure and Physicochemical Properties

Molecular Architecture and Functional Groups

gamma-Asarone exhibits a characteristic molecular architecture centered around a benzene ring system with specific substitution patterns that define its chemical identity. The compound contains three methoxy groups (OCH₃) positioned at the 1, 2, and 4 positions of the benzene ring, along with an allyl group (CH₂CH=CH₂) at position 5. This substitution pattern creates a 1,2,4-trimethoxy-5-(prop-2-en-1-yl)benzene structure that belongs to the class of organic compounds known as anisoles.

The molecular framework demonstrates aromatic homomonocyclic characteristics with the benzene ring serving as the central structural unit. The methoxy functional groups contribute electron-donating properties to the aromatic system, while the allyl substituent introduces a terminal double bond that influences the compound's reactivity profile. The presence of these specific functional groups creates a molecular weight of 208.25 grams per mole and establishes the compound's classification within the phenylpropene chemical family.

The spatial arrangement of functional groups around the benzene core creates specific steric and electronic effects that influence the compound's overall chemical behavior. The three methoxy substituents occupy adjacent and meta positions relative to each other, creating a specific electronic distribution pattern across the aromatic ring system. The allyl side chain extends from the benzene ring, providing flexibility and contributing to the compound's conformational possibilities in three-dimensional space.

SMILES/InChI Representations and Stereochemical Considerations

The Simplified Molecular Input Line Entry System representation for this compound is documented as COC1=CC(=C(C=C1CC=C)OC)OC, which systematically describes the molecular connectivity and functional group arrangements. This notation captures the methoxy substitutions at positions 1, 2, and 4 of the benzene ring, along with the allyl group attachment at position 5, providing a standardized method for computational chemistry applications and database searches.

The International Chemical Identifier representation presents the compound as InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3. This detailed molecular description includes connectivity information and hydrogen atom distributions, enabling precise structural identification across chemical databases and computational platforms. The InChI Key AUNAUZZQBAIQFJ-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure.

Stereochemical considerations for this compound primarily involve the terminal double bond in the allyl substituent, which exists in a fixed geometric configuration due to the terminal nature of the alkene. Unlike its isomers alpha-asarone and beta-asarone, which contain internal double bonds capable of existing in trans and cis configurations respectively, this compound does not exhibit geometric isomerism around its alkene functionality. This structural characteristic contributes to the compound's distinct identity within the asarone family and influences its physical and chemical properties compared to its isomeric counterparts.

Physicochemical Properties

Melting/Boiling Points and State Behavior

This compound demonstrates specific thermal transition behaviors that characterize its physical state under various temperature conditions. The melting point of this compound has been reported with some variation in the literature, with measurements indicating approximately 25 degrees Celsius and alternative reports suggesting around 60 degrees Celsius. These variations may reflect differences in sample purity, crystalline form, or measurement methodologies employed across different research investigations.

The boiling point characteristics of this compound have been determined through experimental and computational approaches, yielding values of 287.7 degrees Celsius at 760 millimeters of mercury pressure and estimated values around 292 degrees Celsius. Additional measurements under reduced pressure conditions indicate a boiling point of 120 degrees Celsius at 5 Torr pressure, demonstrating the compound's volatility behavior under different atmospheric conditions. These thermal properties position this compound as a relatively low-melting solid at room temperature with moderate volatility characteristics.

The compound's state behavior under ambient conditions reflects its molecular structure and intermolecular interactions. At standard temperature and pressure, this compound typically exists as a white powder or crystalline solid, with the relatively low melting point indicating weak intermolecular forces between molecules. The vapor pressure characteristics suggest moderate volatility, with estimated values providing insights into the compound's tendency to exist in the gas phase under various environmental conditions.

Solubility and Partition Coefficients

The solubility profile of this compound reflects its molecular structure and functional group composition, particularly the balance between the hydrophobic aromatic system with methoxy substituents and the potential for limited polar interactions. The compound demonstrates solubility in organic solvents such as ethanol, ether, and chloroform, consistent with its predominantly lipophilic character arising from the methoxylated benzene ring and allyl substituent.

Partition coefficient measurements provide quantitative assessments of this compound's distribution behavior between aqueous and organic phases. The octanol-water partition coefficient has been reported as LogP 2.44090, indicating moderate lipophilicity that suggests favorable partitioning into organic phases compared to aqueous environments. Alternative computational predictions yield XLogP3-AA values of 3.1, providing additional estimates of the compound's hydrophobic-hydrophilic balance for pharmaceutical and environmental applications.

The density of this compound has been measured and predicted as 1.011 grams per cubic centimeter, providing important information for volume-based calculations and physical property correlations. This density value, slightly greater than water, reflects the molecular packing efficiency and intermolecular interactions within the condensed phase of the compound. The refractive index has been reported as 1.496, offering additional optical property data relevant for analytical identification and characterization purposes.

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of hydrogen and carbon-13 spectra. Research documentation includes comprehensive nuclear magnetic resonance data collected in deuterated chloroform at 500 megahertz for proton nuclear magnetic resonance and 125 megahertz for carbon-13 nuclear magnetic resonance. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, methoxy groups, and allyl substituent, enabling precise structural assignment and purity assessment.

The carbon-13 nuclear magnetic resonance spectrum of this compound displays distinct signals corresponding to the aromatic carbon atoms, methoxy carbons, and aliphatic carbons of the allyl group. Distortionless Enhancement by Polarization Transfer experiments provide additional structural confirmation by distinguishing between different carbon multiplicities within the molecule. Two-dimensional nuclear magnetic resonance techniques, including Correlation Spectroscopy experiments, establish connectivity patterns between adjacent protons and confirm the proposed molecular structure.

Infrared spectroscopy characteristics of this compound reflect the functional groups present within the molecular structure. The compound exhibits typical aromatic carbon-hydrogen stretching vibrations, methoxy group vibrations, and alkene carbon-carbon double bond stretching frequencies that contribute to its spectroscopic fingerprint. Ultraviolet-visible spectroscopy provides information about the compound's chromophoric properties, with the extended aromatic system contributing to characteristic absorption patterns in the ultraviolet region of the electromagnetic spectrum.

Comparative Structural Analysis with α-/β-Asarone Isomers

The structural comparison between this compound and its isomers alpha-asarone and beta-asarone reveals fundamental differences in double bond positioning and geometric configuration that significantly influence their respective properties. alpha-Asarone represents the trans-isomer with an internal propenyl double bond, while beta-asarone constitutes the cis-isomer of the same propenyl system. In contrast, this compound features a terminal allyl double bond, creating distinct structural and chemical characteristics compared to its isomeric counterparts.

The positional differences in double bond location create variations in molecular geometry and electronic distribution among the three asarone isomers. This compound's terminal alkene functionality provides greater conformational flexibility compared to the more constrained internal alkene systems of alpha- and beta-asarone. This structural difference influences the compounds' respective reactivity patterns, physical properties, and biological activities, as documented in comparative studies of asarone derivatives.

Properties

IUPAC Name

1,2,4-trimethoxy-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNAUZZQBAIQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC=C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201743
Record name Benzene, 1,2,4-trimethoxy-5-(2-propenyl)-
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Asarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5353-15-1
Record name γ-Asarone
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Record name gamma-Asarone
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Record name Benzene, 1,2,4-trimethoxy-5-(2-propenyl)-
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Record name GAMMA-ASARONE
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Record name gamma-Asarone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name gamma-Asarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Direct Anodic Oxidation of Methyl Eugenol

The most widely cited method involves the electrochemical oxidation of methyl eugenol (2-methoxy-4-allylphenol) in alkaline methanol. Vargas et al. reported a high-yield (80%) synthesis using a platinum foil anode and tungsten cathode. Key parameters include:

  • Electrolyte : Methanol containing 0.1 M NaClO₄ and 0.5 M NaOH

  • Current Density : 0.0057 A/cm²

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 3 hours (3 F/mol charge passed)

The mechanism proceeds via radical-mediated methoxylation , where the allyl group of methyl eugenol undergoes regioselective oxidation to form the 2,4,5-trimethoxy substitution pattern. Post-reaction workup involves methanol removal under reduced pressure and chromatographic purification to isolate this compound.

Cation-Exchange Resin Catalysis

A modified electrochemical approach employs cation-exchange resins (e.g., Amberlyst-15) to enhance reaction efficiency. In this setup:

  • Catalyst : 23 g resin per 0.5 mol phenol

  • Methanol : 0.5–2.0 mol ratio relative to phenol

  • Yield : 85% this compound

This method reduces side reactions by stabilizing intermediates through ion-exchange interactions, enabling scalable production.

Organic Synthesis from Beta-Asarone

Oxidation-Reduction Sequence

Beta-asarone (cis-2,4,5-trimethoxypropenylbenzene), abundant in Acorus calamus oil, serves as a precursor for this compound synthesis:

Step 1: DDQ-Mediated Oxidation

  • Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in wet dioxane

  • Conditions : 12 hours at 50°C

  • Product : 2,4,5-Trimethoxycinnamaldehyde (62–84% yield)

Step 2: Tosylhydrazone Formation

  • Reagents : p-Toluenesulfonyl hydrazine in methanol

  • Conditions : Stirring overnight at 25°C

  • Product : Cinnamyltosylhydrazone (79% yield)

Step 3: Sodium Borohydride Reduction

  • Reagents : NaBH₄ in glacial acetic acid

  • Conditions : 1 hour at 5–10°C, followed by 12 hours at 90–120°C

  • Yield : 43% this compound

Catalytic Hydrogenation and Isomerization

Hydrogenation of Beta-Asarone

Patented methods describe converting beta-asarone to this compound via catalytic hydrogenation:

  • Catalyst : 5% Pd/C (palladium on carbon)

  • Solvent : Tetrahydrofuran (THF)

  • Pressure : 50 psi H₂

  • Yield : 68–72%

Isomerization via Acid Catalysis

This compound can be obtained by acid-catalyzed isomerization of alpha- or beta-asarone:

  • Catalyst : 10% H₂SO₄ in ethanol

  • Conditions : Reflux for 6 hours

  • Yield : 55%

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
ElectrochemicalMethyl eugenolPt anode, NaOH/NaClO₄80High yield, minimal byproductsSpecialized equipment required
Beta-asarone routeBeta-asaroneDDQ, NaBH₄43Utilizes abundant natural precursorMulti-step, moderate yield
Catalytic hydrogenationBeta-asaronePd/C, H₂72ScalableRequires high-pressure hydrogenation
Cation-exchangePhenol derivativesAmberlyst-1585Cost-effectiveLimited substrate scope

Analytical Validation of this compound

Chromatographic Techniques

  • HPLC : ZORBAX Eclipse Plus C-18 column with 0.1% H₃PO₄:ACN:MeOH (50:40:10) mobile phase; retention time = 15.11 min

  • GC-MS : Characteristic fragments at m/z 208 (M⁺), 193 (M⁺–CH₃), 165 (M⁺–OCH₃)

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 6.52 (s, 1H, Ar-H), 5.95 (m, 1H, CH₂CHCH₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 6H, 2×OCH₃)

  • ¹³C NMR : δ 152.4 (C-2), 148.1 (C-4), 147.9 (C-5), 115.6 (CH₂CHCH₂)

Toxicological and Regulatory Considerations

This compound’s structural similarity to carcinogenic beta-asarone necessitates rigorous quality control:

  • EU Regulation : Beta-asarone limited to 0.1 ppm in food products

  • Mutagenicity : Ames test negative for this compound

Chemical Reactions Analysis

Dehydrogenation to Cinnamaldehyde Derivatives

Gamma-Asarone undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous solvents (e.g., methanol, dioxane):

Gamma AsaroneDDQ 8 60 Ctrans 2 4 5 Trimethoxycinnamaldehyde+α Asarone\text{Gamma Asarone}\xrightarrow{\text{DDQ 8 60 C}}\text{trans 2 4 5 Trimethoxycinnamaldehyde}+\alpha \text{ Asarone}

  • Conditions : 1.0–1.3 molar equivalents of DDQ, 6–18 hours, yields 41–72% depending on solvent and catalyst support (e.g., silica gel) .

  • Byproduct : The reaction produces trans-2,4,5-trimethoxycinnamaldehyde as a side product (4–11% yield) .

Hydrogenation to Phenylpropane Derivatives

Catalytic hydrogenation reduces the allyl group to propane:

Gamma AsaroneH2/Pd C2,4,5 Trimethoxyphenylpropane\text{Gamma Asarone}\xrightarrow{\text{H}_2/\text{Pd C}}2,4,5\text{ Trimethoxyphenylpropane}

  • Application : Intermediate for synthesizing α-asarone via subsequent dehydrogenation .

Hepatic Epoxidation and Hydroxylation

In mammalian liver microsomes, this compound undergoes:

  • Epoxidation : Formation of (Z)-asarone-1',2'-epoxide, hydrolyzing to erythro- and threo-diols .

  • Hydroxylation : Side-chain hydroxylation at the 1' or 3' positions, yielding alcohols (e.g., 1'-hydroxyasarone) .

Metabolic PathwayProduct(s)Relative Contribution (Human)
Epoxidation1',2'-Epoxide derivatives71–75%
Hydroxylation1'- or 3'-Hydroxyasarone15–21%
O-DemethylationMono-demethylated metabolites8–10%

Key Enzymes : Cytochrome P450 isoforms (CYP2C9, CYP3A4) .

Side-Chain Oxidation

Oxidative cleavage of the allyl group forms 2,4,5-trimethoxyphenylacetone:

Gamma AsaroneOxidizing Agents2,4,5 Trimethoxyphenylacetone\text{Gamma Asarone}\xrightarrow{\text{Oxidizing Agents}}2,4,5\text{ Trimethoxyphenylacetone}

  • Conditions : Observed in vitro with liver microsomal fractions .

Demethylation

Methoxy groups undergo O-demethylation under acidic or enzymatic conditions:

Gamma AsaroneCYP450Mono O demethylated Derivatives\text{Gamma Asarone}\xrightarrow{\text{CYP450}}\text{Mono O demethylated Derivatives}

  • Products : Identified as minor metabolites in hepatic studies .

Comparative Reactivity with Isomers

Reaction TypeThis compoundAlpha-AsaroneBeta-Asarone
Dehydrogenation Forms cinnamaldehyde derivativesPrimary product (α-asarone)Less reactive
Epoxidation High (71–75%)LowModerate (main pathway)
Carcinogenicity Liver toxicity (animal models)Carcinogenic (rodent studies)Strongly carcinogenic

Structural Influence : this compound’s 1,2,4-trimethoxy configuration enhances epoxidation efficiency compared to alpha/beta isomers .

Scientific Research Applications

Pharmacological Applications

Gamma-Asarone exhibits a wide range of pharmacological effects. Below are some key areas where this compound has demonstrated therapeutic potential:

  • Neuroprotective Effects : Research indicates that this compound has neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies show that it can mitigate oxidative stress and neuroinflammation, promoting neuronal survival and potentially improving cognitive function .
  • Antioxidant Activity : this compound has been shown to exhibit significant antioxidant effects, which can help in preventing cellular damage caused by free radicals. This property is crucial for conditions related to oxidative stress.
  • Antiviral Properties : Recent studies have highlighted the antiviral activities of this compound against various viruses. For instance, it has shown effectiveness against murine norovirus, suggesting its potential as a scaffold for developing antiviral agents .
  • Anti-cancer Effects : Preliminary research suggests that this compound may possess anticancer properties by inhibiting the proliferation of cancer cells. Further studies are needed to explore its efficacy across different cancer types .

Neuroprotective Effects in Animal Models

A study investigated the effects of beta-asarone (a related compound) on cognitive function in Alzheimer’s disease models. Results indicated that administration of beta-asarone improved cognitive performance and reduced biochemical markers of oxidative stress in the brain . Although this study focused on beta-asarone, it provides insights into the potential applications of this compound due to their similar properties.

Antiviral Activity Against Norovirus

In another study, extracts containing asarones were tested for their antiviral efficacy against murine norovirus. The results showed significant reductions in viral plaques when treated with this compound, indicating its potential use in developing antiviral therapies .

Comparative Overview of Asarones

PropertyAlpha-AsaroneBeta-AsaroneThis compound
NeuroprotectiveYesYesYes
AntioxidantModerateHighHigh
AntiviralLimitedLimitedSignificant
Anti-cancerPromisingPromisingEmerging
ToxicityModerateHighLow

Mechanism of Action

The mechanism of action of gamma-Asarone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it can inhibit the activity of enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases .

Comparison with Similar Compounds

Gamma-asarone belongs to the asarone group, which includes three primary isomers: alpha- , beta- , and This compound . Below is a detailed comparison based on structural, toxicological, and functional properties:

Structural and Chemical Properties
Property This compound Alpha-Asarone Beta-Asarone
CAS Number 5353-15-1 2883-98-9 5273-86-9
Molecular Formula C₁₂H₁₆O₃ C₁₂H₁₆O₃ C₁₂H₁₆O₃
Isomer Type para-methoxy ortho-methoxy meta-methoxy
Boiling Point ~296°C 296°C Not reported
Natural Source Acorus calamus Guatteria gaumeri Acorus tatarinowii

Key Structural Differences :

  • This compound has a para-methoxy group relative to the propenyl side chain, whereas alpha- and beta-asarone have ortho- and meta-methoxy groups, respectively. This structural variation significantly impacts their metabolic pathways and toxicity .
Toxicological Profiles
Parameter This compound Alpha-Asarone Beta-Asarone
Carcinogenicity Not studied Carcinogenic (rodents) Carcinogenic (rodents)
Acute Oral Toxicity No data LD₅₀ = 418 mg/kg (mice) LD₅₀ = 1,010 mg/kg (rats)
Metabolic Activation Unknown Forms 1'-OH metabolite (genotoxic) Forms epoxide intermediates

Key Findings :

  • Alpha- and beta-asarone undergo metabolic activation to reactive intermediates (e.g., 1'-OH-alpha-asarone) that bind to DNA, triggering carcinogenicity .
  • Beta-asarone is banned in food additives in the EU due to genotoxicity concerns, while this compound lacks regulatory restrictions outside the U.S. .

Biological Activity

Gamma-asarone, a natural compound primarily found in the essential oil of Acorus calamus, has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is an allylic phenylpropene, structurally related to other asarones such as α-asarone and β-asarone. While α- and β-asarone have been extensively studied for their neuroprotective and anti-inflammatory properties, this compound's biological activities are less documented but equally significant.

1. Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases.

  • Mechanism of Action : this compound mitigates oxidative stress and reduces neuroinflammation. It enhances the expression of neurotrophic factors and promotes neuronal survival.
  • Case Study : In a study involving hippocampal neurons exposed to oxidative stress, this compound significantly improved cell viability and reduced apoptosis markers such as caspase-3 activation .
Study Model Dose Effect Reference
Hippocampal neurons36 μM↑ Cell survival, ↓ Apoptosis
BV-2 microglia10-250 μM↓ Neuroinflammation

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties, which contribute to its protective effects against cellular damage.

  • Research Findings : In vitro studies demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells .

3. Anti-Inflammatory Activity

Studies have indicated that this compound can inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

  • Mechanism : It reduces the activation of NF-κB and other inflammatory mediators in microglial cells, which are crucial in neuroinflammatory responses .

4. Cardiovascular Protection

This compound has potential cardiovascular benefits, including myocardial protection.

  • Findings : In animal models of myocardial ischemia, this compound administration resulted in decreased myocardial injury markers and improved cardiac function .
Study Model Dose Effect Reference
Rats with myocardial ischemia40 mg/kg↓ Injury markers, ↑ Cardiac function

5. Antiviral Properties

Recent investigations have revealed that this compound exhibits antiviral activity against various viruses.

  • Study Example : In vitro assays showed that this compound significantly inhibited the replication of norovirus by blocking viral binding to host cells .

Toxicological Profile

Despite its beneficial activities, it is essential to consider the safety profile of this compound. Research indicates that while it possesses therapeutic potential, high doses may lead to toxicity.

  • Toxicity Studies : this compound has been evaluated for acute toxicity in animal models, with findings suggesting a relatively safe profile at therapeutic doses but potential risks at higher concentrations .

Summary of Research Findings

This compound's biological activity encompasses a range of pharmacological effects:

  • Neuroprotection through antioxidant and anti-inflammatory mechanisms.
  • Cardiovascular protection by reducing myocardial injury.
  • Antiviral activity against noroviruses.

These findings underscore the therapeutic potential of this compound in treating various neurological and cardiovascular conditions.

Q & A

Q. How is gamma-Asarone structurally characterized in natural product research?

this compound (C₁₂H₁₆O₃) is characterized using spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Assign proton (¹H-NMR) and carbon (¹³C-NMR) signals to confirm aromatic methoxy groups and allyl substituents.
  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 208.3 (M⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemistry for crystalline derivatives .
    Methodological Tip: Cross-reference spectral data with databases like SciFinder or PubChem to validate assignments .

Q. What are the standard protocols for isolating this compound from plant sources?

Isolation involves:

  • Extraction: Use hydrodistillation or Soxhlet extraction with non-polar solvents (e.g., hexane) to target volatile components.
  • Chromatography: Fractionate crude extracts via silica gel column chromatography (eluent: hexane-ethyl acetate gradient). Confirm purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
  • Quantification: HPLC-DAD at λ 254 nm with a C18 column, comparing retention times to commercial standards .

Q. What in vitro models are commonly used to assess this compound’s toxicity?

  • Cell Viability Assays: MTT or resazurin assays in hepatic (HepG2) or neuronal (SH-SY5Y) cell lines to determine IC₅₀ values.
  • Genotoxicity Testing: Comet assay or Ames test to evaluate DNA damage .
    Note: Include positive controls (e.g., hydrogen peroxide for oxidative stress) and normalize data to solvent-only groups .

Advanced Research Questions

Q. How to resolve discrepancies in reported pharmacological activities of this compound across studies?

  • Meta-Analysis: Conduct a scoping review using PRISMA guidelines to aggregate data from preclinical studies. Assess heterogeneity in dosing, models, and endpoints .
  • Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, exposure durations).
  • Statistical Reconciliation: Apply multivariate regression to identify confounding variables (e.g., solvent effects, purity ≥95%) .

Q. What experimental strategies can validate the molecular targets of this compound in neurological models?

  • Target Deconvolution: Use affinity chromatography coupled with LC-MS/MS to identify binding proteins in brain homogenates.
  • CRISPR/Cas9 Knockouts: Silence putative targets (e.g., NMDA receptors) in neuronal cells to assess loss of this compound’s neuroprotective effects.
  • Molecular Dynamics Simulations: Model interactions with targets (e.g., acetylcholinesterase) to predict binding affinities .

Q. How to optimize pharmacokinetic studies for this compound to improve bioavailability assessments?

  • Formulation Strategies: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • In Vivo Sampling: Serial blood collection in rodent models followed by LC-MS/MS quantification. Calculate AUC, Cmax, and half-life.
  • Tissue Distribution: Radiolabel this compound (¹⁴C) to track accumulation in target organs .

Q. How to design dose-response studies for this compound’s antioxidant effects while minimizing cytotoxicity?

  • Pilot Trials: Establish a non-toxic range via acute toxicity assays (OECD 423 guidelines).
  • Oxidative Stress Markers: Measure ROS (DCFDA assay), SOD activity, and glutathione levels in HepG2 cells.
  • Non-Linear Modeling: Fit data to Hill or Logit equations to determine EC₅₀ and efficacy thresholds .

Methodological Considerations

  • Data Contradiction Analysis: Use funnel plots to detect publication bias in meta-analyses .
  • Reproducibility: Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance: Adhere to ARRIVE guidelines for in vivo studies to ensure translational relevance .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.